molecular formula C16H20N4O2 B2402506 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034452-25-8

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

カタログ番号: B2402506
CAS番号: 2034452-25-8
分子量: 300.362
InChIキー: IQBWATCVJPYMHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An imidazole ring that contributes to its biological activity.
  • A cyclopropyl group which may enhance selectivity towards specific biological targets.
  • A benzo[d]isoxazole moiety , known for its role in various pharmacological activities.
  • A carboxamide functional group that increases the compound's ability to interact with biological systems.

Molecular Details

PropertyValue
Molecular FormulaC16H20N4O2
Molecular Weight300.3556 g/mol
CAS Number2034452-25-8
SMILESO=C(c1noc2c1CCCC2)NCCn1ccnc1C1CC1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse pharmacological effects.

Therapeutic Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that the compound has significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil in inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Antimicrobial Properties : The presence of the imidazole ring is associated with antimicrobial activity, which may be beneficial in treating infections caused by resistant bacterial strains.

Study 1: Anticancer Efficacy

In a study evaluating the compound's efficacy against human cancer cell lines, it was found that:

  • The compound exhibited an IC50 value of approximately 5.08 µM against MCF-7 cells.
  • It demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial properties of related compounds containing imidazole structures:

  • Compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

Comparative Biological Activity Table

Compound NameActivity TypeIC50/EC50 Values
This compoundAnticancer~5.08 µM (MCF-7)
DoxorubicinAnticancer~0.5 µM (MCF-7)
5-FluorouracilAnticancer~10 µM (MCF-7)
Thiadiazole DerivativeAntimicrobialVaries (up to 10 µg/mL)

Q & A

Basic Research Questions

Q. What are the key structural features influencing the compound’s reactivity and bioactivity?

The compound’s structure combines a cyclopropyl-substituted imidazole , a tetrahydrobenzoisoxazole core , and a carboxamide linker .

  • The cyclopropyl group enhances metabolic stability and modulates lipophilicity, influencing membrane permeability .
  • The tetrahydrobenzoisoxazole contributes to π-π stacking with biological targets, as seen in analogs with antimicrobial activity .
  • The carboxamide enables hydrogen bonding with enzymes/receptors, critical for target engagement (e.g., kinase inhibition) . Methodological Insight: Use computational docking to map interactions between the carboxamide and active sites of target proteins .

Q. What synthetic routes are reported, and what are their limitations?

Synthesis typically involves:

  • Step 1 : Cyclization of substituted benzoisoxazole precursors under acidic conditions .
  • Step 2 : Coupling the imidazole-ethylamine moiety via nucleophilic substitution or amide bond formation .
  • Limitations : Low yields (~30–50%) in cyclopropane ring formation due to steric hindrance; purification challenges from byproducts . Methodological Insight: Optimize cyclopropanation using transition-metal catalysts (e.g., Rh(II)) to improve regioselectivity .

Q. How is structural integrity confirmed post-synthesis?

Standard characterization includes:

  • NMR : Verify cyclopropane protons (δ 0.5–1.5 ppm) and imidazole aromaticity (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the tetrahydrobenzoisoxazole ring .

Q. What biological targets are hypothesized based on structural analogs?

Analogous compounds target:

  • Kinases : Imidazole-carboxamide derivatives inhibit EGFR and VEGFR2 via ATP-competitive binding .
  • Microbial enzymes : Isoxazole-containing analogs disrupt bacterial DNA gyrase .
  • Inflammatory pathways : Tetrahydrobenzoisoxazole derivatives reduce COX-2 expression in vitro . Methodological Insight: Screen against kinase panels or microbial growth assays to identify primary targets .

Q. What initial SAR insights guide derivative design?

Key findings from analogs:

  • Imidazole substitution : 2-Cyclopropyl enhances metabolic stability vs. methyl groups .
  • Carboxamide position : 3-Substitution on benzoisoxazole improves solubility without losing activity .
  • Linker length : Ethyl spacers balance flexibility and rigidity for target binding . Methodological Insight: Use QSAR models to predict bioactivity of new derivatives .

Advanced Research Questions

Q. How to optimize reaction conditions for improved synthesis yield?

  • Temperature : Maintain <60°C during imidazole coupling to prevent decomposition .
  • Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of aromatic intermediates (yield increase by ~20%) .
  • Solvent systems : Replace DMF with acetonitrile to reduce byproduct formation in cyclization steps .

Q. How to resolve contradictions in reported biological activity data?

  • Dose dependency : Re-evaluate IC₅₀ values across a wider concentration range (e.g., 1 nM–100 µM) .
  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .
  • Cell-line specificity : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .

Q. What strategies ensure compound stability during biological assays?

  • pH control : Store stock solutions at pH 7.4 to prevent carboxamide hydrolysis .
  • Temperature : Avoid freeze-thaw cycles; use lyophilization for long-term storage .
  • Light protection : Shield from UV exposure to prevent isoxazole ring degradation .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetics : Measure plasma half-life and bioavailability in rodent models .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS .
  • Formulation : Use PEGylated nanoparticles to enhance solubility and tissue penetration .

Q. How to design analogs with improved selectivity using SAR data?

  • Targeted modifications : Introduce fluorine at the benzoisoxazole 6-position to enhance kinase selectivity .
  • Linker variation : Replace ethyl with propyl spacers to reduce off-target binding to hERG channels .
  • Hybrid scaffolds : Fuse with quinoline moieties (as in ) to dual-target antimicrobial and anticancer pathways.

特性

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(14-12-3-1-2-4-13(12)22-19-14)18-8-10-20-9-7-17-15(20)11-5-6-11/h7,9,11H,1-6,8,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWATCVJPYMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=CN=C3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。